molecular formula C21H18ClNO4 B5315002 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate

2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate

Cat. No. B5315002
M. Wt: 383.8 g/mol
InChI Key: RKCDQLLFBSOGQS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, also known as CMA, is a synthetic compound that has been widely used in scientific research due to its unique properties. CMA is a fluorescent probe that can bind to the active site of enzymes, making it a valuable tool for investigating enzyme activity and inhibition.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate involves binding to the active site of enzymes. The binding of 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate to the active site causes a conformational change in the molecule, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor enzyme activity and inhibition.
Biochemical and Physiological Effects:
2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to have minimal biochemical and physiological effects. In vitro studies have shown that 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate does not affect cell viability or cause any significant changes in cellular function. However, it is important to note that 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has not been extensively studied in vivo, and its effects on living organisms are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments is its ability to act as a fluorescent probe for enzyme activity and inhibition studies. 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is also a relatively stable compound that can be stored for long periods of time without significant degradation. However, there are some limitations to using 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments. 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has a relatively low quantum yield, which can make it difficult to detect in low concentrations. Additionally, 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is not suitable for use in living organisms due to its limited solubility and potential toxicity.

Future Directions

There are several future directions for the use of 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in scientific research. One potential application of 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is in the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's. 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate could also be used in the development of new diagnostic tools for detecting enzyme activity in clinical samples. Additionally, further studies are needed to understand the potential toxicity of 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate and its effects on living organisms.
Conclusion:
In conclusion, 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a valuable tool for investigating enzyme activity and inhibition in scientific research. Its unique properties as a fluorescent probe make it a valuable tool for studying enzyme kinetics and inhibition. While there are some limitations to using 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments, its potential applications in the development of new enzyme inhibitors and diagnostic tools make it an important area of research for the future.

Synthesis Methods

The synthesis of 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate involves a multistep process that requires several chemical reactions. The starting materials for the synthesis are 2-chloro-6-methoxy-4-nitrophenol and 8-methoxy-2-quinolinecarboxaldehyde. The two compounds are reacted in the presence of a base to form the intermediate compound, 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenol. This intermediate is then reacted with acetic anhydride to form the final product, 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate.

Scientific Research Applications

2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been used in a variety of scientific research applications. One of the most common uses of 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is as a fluorescent probe for enzyme activity and inhibition studies. 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate can bind to the active site of enzymes and undergo a conformational change that results in a change in fluorescence intensity. This property makes 2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate a valuable tool for investigating enzyme kinetics and inhibition.

properties

IUPAC Name

[2-chloro-6-methoxy-4-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4/c1-13(24)27-21-17(22)11-14(12-19(21)26-3)7-9-16-10-8-15-5-4-6-18(25-2)20(15)23-16/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCDQLLFBSOGQS-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)C=CC2=NC3=C(C=CC=C3OC)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Cl)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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